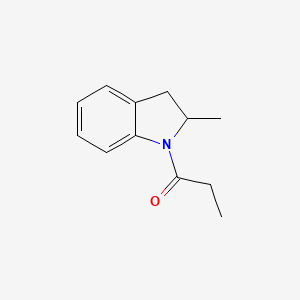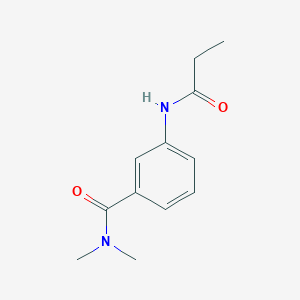
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as mephedrone and methylone. MDPV has been a subject of interest in scientific research due to its potential as a treatment for various neurological and psychiatric disorders.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to contribute to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and locomotor activity. Additionally, MDPV has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages and limitations for use in lab experiments. Advantages include its high potency, selectivity for dopamine transporters, and ability to produce robust behavioral effects. Limitations include its potential for abuse and neurotoxicity, as well as the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several potential future directions for research on MDPV. One area of interest is the development of novel treatments for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Additionally, further research is needed to better understand the neurotoxic effects of MDPV and to develop strategies for minimizing these effects. Finally, research is needed to develop more effective and efficient methods for synthesizing and handling MDPV in the lab.
Métodos De Síntesis
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and condensation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. Condensation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-aminoindane in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
MDPV has been studied for its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that MDPV has a high affinity for the dopamine transporter, which may contribute to its potential as a treatment for addiction. Additionally, MDPV has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFSVPLGGTSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)